
4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-2,6-diphenylpiperidine with a suitable nitrile source in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Key aroma and flavor compound in various foods
Uniqueness
Its structural features make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
65834-04-0 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
4-hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H22N2O/c1-14-18(16-9-5-3-6-10-16)22-19(15(2)20(14,23)13-21)17-11-7-4-8-12-17/h3-12,14-15,18-19,22-23H,1-2H3 |
InChIキー |
HTJJHIYXGFLKJV-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC(C(C1(C#N)O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
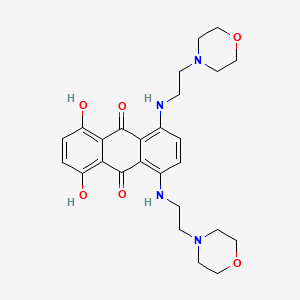
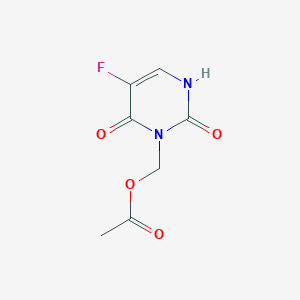

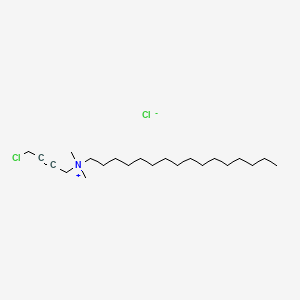
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
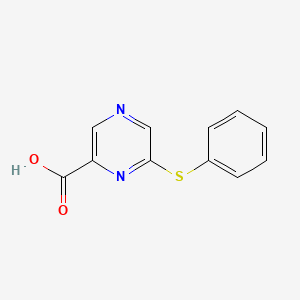
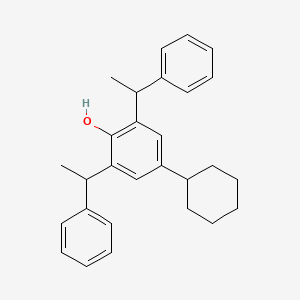

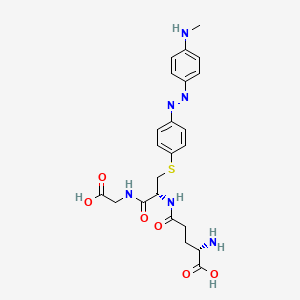
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
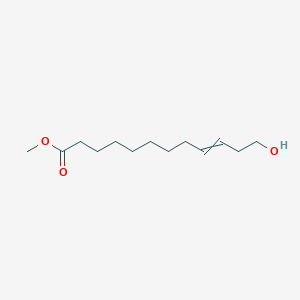
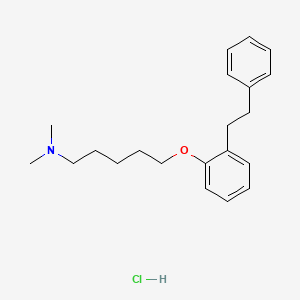
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
